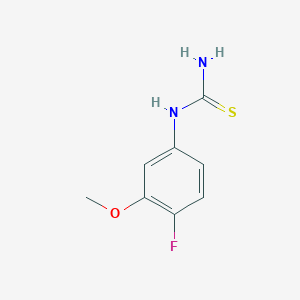

1-(4-Fluoro-3-methoxyphenyl)thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-Fluoro-3-methoxyphenyl)thiourea is an organic compound with the molecular formula C8H9FN2OS It is a derivative of thiourea, where the thiourea moiety is substituted with a 4-fluoro-3-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluoro-3-methoxyphenyl)thiourea can be synthesized through the reaction of 4-fluoro-3-methoxyaniline with thiocyanate under acidic conditions. The reaction typically involves the following steps:

- Dissolve 4-fluoro-3-methoxyaniline in a suitable solvent such as ethanol.

- Add thiocyanate to the solution.

- Adjust the pH to acidic conditions using hydrochloric acid.

- Stir the reaction mixture at room temperature for several hours.

- Isolate the product by filtration and purify it through recrystallization.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The product is typically purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluoro-3-methoxyphenyl)thiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can lead to the formation of corresponding amines using reducing agents like lithium aluminum hydride.

Substitution: The thiourea moiety can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether.

Substitution: Halides or alkoxides; reactions are conducted under basic or neutral conditions.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

1-(4-Fluoro-3-methoxyphenyl)thiourea has several scientific research applications, including:

Medicinal Chemistry: It is studied for its potential as an antimicrobial and antitumor agent. The compound’s ability to inhibit certain enzymes makes it a candidate for drug development.

Material Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.

Biological Studies: It is employed in biochemical assays to study enzyme inhibition and protein interactions.

Industrial Applications: The compound is used as an intermediate in the synthesis of other chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-fluoro-3-methoxyphenyl)thiourea involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The pathways involved in its mechanism of action include:

Enzyme Inhibition: The compound acts as a competitive or non-competitive inhibitor of enzymes.

Protein Interaction: It can form covalent or non-covalent interactions with proteins, affecting their function and stability.

Comparison with Similar Compounds

1-(4-Fluoro-3-methoxyphenyl)thiourea can be compared with other thiourea derivatives, such as:

1-(4-Chloro-3-methoxyphenyl)thiourea: Similar structure but with a chlorine atom instead of fluorine. It may exhibit different reactivity and biological activity.

1-(4-Methoxyphenyl)thiourea: Lacks the fluorine substituent, which can affect its chemical properties and applications.

1-(4-Fluorophenyl)thiourea: Lacks the methoxy group, leading to differences in solubility and reactivity.

The uniqueness of this compound lies in the presence of both fluorine and methoxy substituents, which can influence its electronic properties and interactions with biological targets.

Biological Activity

1-(4-Fluoro-3-methoxyphenyl)thiourea is a compound that belongs to the thiourea class, characterized by its unique molecular structure, which includes a fluorine atom and a methoxy group. This article delves into the biological activities associated with this compound, highlighting its potential therapeutic applications, mechanisms of action, and comparative analysis with other thiourea derivatives.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₉FN₂OS, with a molecular weight of 200.23 g/mol. The specific arrangement of the fluorine and methoxy groups is believed to enhance its biological activity compared to other thioureas lacking these substitutions.

1. Enzyme Inhibition

Research indicates that thiourea derivatives, including this compound, exhibit significant enzyme inhibitory properties. Specifically, studies have shown that this compound can inhibit key enzymes associated with diabetes, such as α-amylase and α-glucosidase. The presence of the methoxy and fluorinated groups may enhance these inhibitory effects, suggesting potential applications in managing diabetes.

2. Anticancer Properties

Thiourea derivatives have been extensively studied for their anticancer activities. For instance, compounds similar to this compound have demonstrated IC50 values ranging from 3 to 20 µM against various cancer cell lines. These compounds are known to target specific molecular pathways involved in cancer progression, including those that regulate angiogenesis and cell signaling .

Table 1: Anticancer Activity of Thiourea Derivatives

| Compound Name | IC50 (µM) | Cancer Type |

|---|---|---|

| 1-(4-Fluorophenyl)thiourea | 7-20 | Pancreatic Cancer |

| 1-(3-Methoxyphenyl)thiourea | 5-15 | Prostate Cancer |

| Bis-thiourea structure | 1.50 | Human Leukemia |

| Aromatic thioureas | <20 | Lung, Liver, Breast Cancer |

3. Antimicrobial Activity

The antimicrobial properties of thioureas have also been documented. Compounds bearing fluorinated phenyl groups have shown promising antibacterial effects against various pathogens. The interaction between the compound's structure and microbial targets can lead to effective inhibition of bacterial growth .

While the precise mechanism of action for this compound remains unclear, it is hypothesized that its biological effects are mediated through enzyme inhibition and interaction with specific molecular targets. The fluorine and methoxy substitutions likely enhance binding affinity to these targets, optimizing therapeutic efficacy .

Case Studies and Research Findings

A study focusing on the synthesis and biological evaluation of thiourea derivatives highlighted the effectiveness of compounds similar to this compound in various assays. Notably, these compounds exhibited significant anti-inflammatory properties alongside their anticancer activities .

Table 2: Summary of Biological Activities

Properties

IUPAC Name |

(4-fluoro-3-methoxyphenyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2OS/c1-12-7-4-5(11-8(10)13)2-3-6(7)9/h2-4H,1H3,(H3,10,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIMOEZUKRNIFNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)NC(=S)N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.